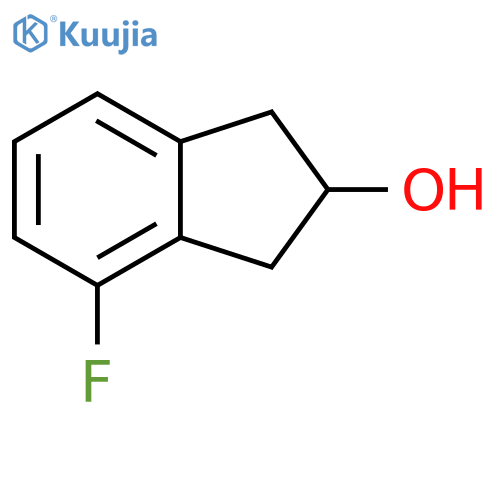Cas no 2172037-66-8 (4-fluoro-2,3-dihydro-1H-inden-2-ol)

4-fluoro-2,3-dihydro-1H-inden-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-2,3-dihydro-1H-inden-2-ol
- EN300-1613756
- 2172037-66-8
-
- インチ: 1S/C9H9FO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2
- InChIKey: DMWYVVCBKZBWSM-UHFFFAOYSA-N
- SMILES: FC1C=CC=C2CC(CC2=1)O
計算された属性
- 精确分子量: 152.063743068g/mol
- 同位素质量: 152.063743068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 20.2Ų
4-fluoro-2,3-dihydro-1H-inden-2-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1613756-0.5g |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 0.5g |
$1399.0 | 2023-06-04 | ||
| Enamine | EN300-1613756-1.0g |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 1g |
$1458.0 | 2023-06-04 | ||
| Enamine | EN300-1613756-5.0g |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 5g |
$4226.0 | 2023-06-04 | ||
| Enamine | EN300-1613756-0.25g |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 0.25g |
$1341.0 | 2023-06-04 | ||
| Enamine | EN300-1613756-0.1g |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 0.1g |
$1283.0 | 2023-06-04 | ||
| Enamine | EN300-1613756-10.0g |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 10g |
$6266.0 | 2023-06-04 | ||
| Enamine | EN300-1613756-10000mg |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 10000mg |
$6266.0 | 2023-09-23 | ||
| Enamine | EN300-1613756-1000mg |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 1000mg |
$1458.0 | 2023-09-23 | ||
| Enamine | EN300-1613756-100mg |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 100mg |
$1283.0 | 2023-09-23 | ||
| Enamine | EN300-1613756-0.05g |
4-fluoro-2,3-dihydro-1H-inden-2-ol |
2172037-66-8 | 0.05g |
$1224.0 | 2023-06-04 |
4-fluoro-2,3-dihydro-1H-inden-2-ol 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
4-fluoro-2,3-dihydro-1H-inden-2-olに関する追加情報
Introduction to 4-Fluoro-2,3-Dihydro-1H-Inden-2-Ol (CAS No. 2172037-66-8)
4-Fluoro-2,3-dihydro-1H-inden-2-ol (CAS No. 2172037-66-8) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indanols, which are known for their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 4-position of the indane ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for further investigation.
The chemical structure of 4-fluoro-2,3-dihydro-1H-inden-2-ol consists of a seven-membered ring with a hydroxyl group at the 2-position and a fluorine atom at the 4-position. This configuration provides the compound with enhanced stability and reactivity, which are crucial for its potential use in drug development. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound's lipophilicity and metabolic stability.
Recent studies have highlighted the potential of 4-fluoro-2,3-dihydro-1H-inden-2-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit apoptosis and reduce oxidative stress in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its neuroprotective properties, 4-fluoro-2,3-dihydro-1H-inden-2-ol has also shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory activity is particularly relevant in the context of chronic inflammatory diseases, where sustained inflammation can lead to tissue damage and organ dysfunction.
The pharmacokinetic properties of 4-fluoro-2,3-dihydro-1H-inden-2-ol have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, its low toxicity profile makes it suitable for long-term administration without significant adverse effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-fluoro-2,3-dihydro-1H-inden-2-ol in human subjects. Early results from phase I trials have been promising, with no serious adverse events reported at therapeutic doses. These findings have paved the way for further clinical evaluation in larger patient populations.
Beyond its therapeutic applications, 4-fluoro-2,3-dihydro-1H-inden-2-ol has also found use as a research tool in academic and industrial laboratories. Its unique chemical properties make it an ideal starting material for the synthesis of more complex molecules with diverse biological activities. For example, chemists have utilized this compound as a building block in the development of novel inhibitors targeting specific enzymes or receptors involved in disease pathways.
In conclusion, 4-fluoro-2,3-dihydro-1H-inden-2-ol (CAS No. 2172037-66-8) is a versatile compound with significant potential in both therapeutic and research applications. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
2172037-66-8 (4-fluoro-2,3-dihydro-1H-inden-2-ol) Related Products
- 89246-30-0(2-bromo-1-methyl-1H-indole)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 1704231-64-0(5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 786721-17-3(N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide)
- 1689540-62-2(αvβ1 integrin-IN-1)
- 2227918-63-8(3-(4-fluorophenyl)-4-(2R)-oxiran-2-yl-1H-pyrazole)
- 2172543-82-5(5-bromo-6-methyl-1,3-dioxaindane-4-sulfonyl chloride)
- 681482-50-8(4-{4-(trifluoromethoxy)phenylmethyl}piperidine)
- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)
- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)




